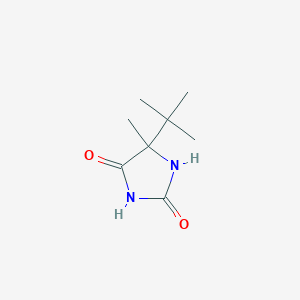
ethyl N-(4-methylphenyl)carbamate
Übersicht
Beschreibung
Ethyl N-(4-methylphenyl)carbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It is used to control a variety of pests, including insects, mites, and ticks, in agricultural and residential settings. Carbaryl is a broad-spectrum insecticide that works by inhibiting the activity of the enzyme cholinesterase, which is essential for the proper functioning of the nervous system in insects and other pests. In
Wissenschaftliche Forschungsanwendungen
Molecular Properties and Interactions
- Ethyl N-(4-methylphenyl)carbamate has been studied for its molecular properties, specifically its crystallization behavior and hydrogen bonding patterns. For example, certain carbamates, including variants similar to ethyl N-(4-methylphenyl)carbamate, exhibit unique hydrogen bonding and crystallize in specific space groups, highlighting their potential in crystallography and material sciences (Garden et al., 2007).
Chemical Synthesis and Reactions
- Ethyl N-(4-methylphenyl)carbamate is involved in complex chemical reactions, such as directed lithiation, indicating its role in organic synthesis and the creation of various chemical compounds (Smith, El‐Hiti, & Alshammari, 2013).
Molecular Structure Analysis
- Research on similar carbamate compounds focuses on their molecular structure, including intramolecular hydrogen bonding and crystal structure analysis. This information is vital for understanding the chemical behavior and potential applications of these compounds (Dolzhenko et al., 2010).
Cancer Research
- Ethyl N-(4-methylphenyl)carbamate's relatives, such as ethyl carbamate, have been studied in cancer research, particularly for their carcinogenic properties and interaction with DNA. These studies provide insights into the potential health risks associated with exposure to certain carbamates (Pound & Lawson, 1976).
Biological Activity
- Variants of ethyl N-(4-methylphenyl)carbamate have shown biological activity, such as antimitotic properties, indicating potential uses in biology and medicine (Temple & Rener, 1992).
Toxicology
- Ethyl carbamate and related compounds have been a subject of toxicological studies, assessing their potential mutagenic and carcinogenic activities. Understanding the toxicological profile of these compounds is crucial for ensuring safety in their use (Prado-Ochoa et al., 2020).
Pharmaceutical Applications
- Alterations in the carbamate group of similar compounds have been explored to develop new anticancer agents, showing the pharmaceutical applications of these chemicals (Temple, Rener, & Comber, 1989).
Environmental Impact
- Ethyl carbamate's presence in food and the environment has been studied, particularly its occurrence in alcoholic beverages and potential health impacts. This research is important for understanding environmental safety and public health concerns (Gowd, Su, Karlovsky, & Chen, 2018).
Eigenschaften
IUPAC Name |
ethyl N-(4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)11-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLJNFKWUYDVBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335943 | |
| Record name | ethyl N-(4-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(4-methylphenyl)carbamate | |
CAS RN |
5255-66-3 | |
| Record name | Carbamic acid, N-(4-methylphenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5255-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl N-(4-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide](/img/structure/B3270331.png)







![2,3,3-Trimethylbenzo[f]indole](/img/structure/B3270407.png)
![2-[(Ethoxycarbonyl)(methyl)amino]acetic acid](/img/structure/B3270408.png)


![1-(benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3270419.png)
